Dermaseptin B1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
DVLKKIGTVALHAGKAALGAVADTISQ |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Dermaseptin B1
Primary Amino Acid Sequence Analysis and Characterization
The primary structure is derived from a larger precursor protein, prepro-dermaseptin, which includes a signal peptide and an acidic propiece that are cleaved during post-translational processing to release the active peptide. nih.govresearchgate.net The molecular weight of the mature peptide is approximately 3180 Da. mdpi.com
| Property | Details | Source(s) |
| Name | Dermaseptin (B158304) B1 (DRS-B1) | uniprot.org |
| Source Organism | Phyllomedusa bicolor (Two-colored leaf frog) | nih.govuniprot.org |
| Amino Acid Length | 33 residues | mdpi.com |
| Molecular Weight | ~3180 Da | mdpi.com |
| Key Features | Polycationic (Lysine-rich), Tryptophan at position 3 | nih.govmdpi.com |
| UniProtKB Acc. | P80282 (Precursor) | nih.govuniprot.org |
Secondary Structure Propensity, Focusing on Alpha-Helical Conformation
A defining characteristic of Dermaseptin B1 and other members of the dermaseptin family is their high propensity to adopt an α-helical secondary structure. nih.govnih.govresearchgate.net In aqueous solutions, these peptides typically exist in a disordered, random-coil state. nih.govsemanticscholar.org However, upon encountering a hydrophobic environment, such as that provided by the lipid bilayer of a microbial membrane, they undergo a significant conformational change. nih.govnih.gov This "coil-to-helix" transition is fundamental to their mechanism of action. semanticscholar.orgkambonomad.com The resulting α-helical structure is crucial for the peptide's ability to interact with and disrupt the target membrane. mdpi.comuniprot.org Studies on dermaseptin derivatives have shown that the stabilization of this helical conformation is directly linked to the peptide's potency. mdpi.com
The α-helix formed by this compound is not merely a simple spiral; it is distinctly amphipathic. nih.govmdpi.comuniprot.org This means the amino acid residues are arranged in a way that segregates the hydrophobic (nonpolar) and hydrophilic (polar) side chains onto opposite faces of the helix. nih.gov The hydrophobic face is populated by nonpolar amino acids, while the polar face clusters the positively charged (cationic) lysine (B10760008) residues. nih.govresearchgate.net
This amphipathic structure is the key to its membrane-disrupting activity. uniprot.org The cationic face facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, while the hydrophobic face drives the insertion of the peptide into the nonpolar lipid core of the bilayer. nih.govresearchgate.net Helical wheel projections of this compound reveal a narrow polar face with a mean radial angle of approximately 115°. nih.gov
Specific amino acids play critical roles in the formation and stabilization of the α-helical structure. The six lysine residues distributed along the peptide chain are not only responsible for the net positive charge but also contribute to the definition of the polar face of the helix, which is essential for membrane targeting. mdpi.com
Amphipathicity and Its Structural Basis
Influence of Environmental Factors on Conformational State in Model Systems
The conformational state of this compound is highly sensitive to its surrounding environment. This plasticity is a hallmark of many membrane-acting peptides and has been studied using various model systems that mimic different biological conditions.
In a simple aqueous buffer, which simulates the extracellular environment or cytoplasm, this compound lacks a defined secondary structure and exists as a random coil. nih.govsemanticscholar.org This unstructured state is thought to prevent self-aggregation and undesirable interactions before the peptide reaches its target.
In contrast, when introduced into nonpolar solvents or membrane-mimicking environments, such as trifluoroethanol (TFE) solutions, detergent micelles, or artificial lipid vesicles, this compound undergoes the critical coil-to-helix transition. nih.govnih.govsemanticscholar.org These model systems simulate the hydrophobic and anisotropic environment of a biological membrane. The peptide folds into its functional amphipathic α-helical conformation, which allows it to partition into the lipid bilayer interface. pnas.org This environmentally triggered folding ensures that the peptide's lytic machinery is activated only upon contact with a target membrane. nih.govnih.gov
Biosynthesis and Genetic Regulation of Dermaseptin B1
Gene Encoding and cDNA Sequence Analysis
The genetic blueprint for Dermaseptin (B158304) B1 is stored in the frog's genome and is transcribed into messenger RNA (mRNA). Analysis of cDNA libraries constructed from the skin poly(A+) RNA of Phyllomedusa bicolor has been instrumental in elucidating the structure of the Dermaseptin B1 precursor. nih.gov
Researchers have identified and cloned cDNA that encodes the prepro-dermaseptin B1. nih.gov One such study detailed a 443-nucleotide mRNA that encodes a 78-residue precursor protein. nih.gov The coding region of dermaseptin precursors typically consists of a signal peptide, an acidic propiece, and the sequence for the mature antimicrobial peptide. nih.govkambonomad.com The genes encoding dermaseptins, such as the related Dermaseptin B2, are characterized by a structural organization that includes introns. For instance, the Dermaseptin B2 gene has a small intron that separates two exons. kambonomad.com The first exon encodes the signal peptide and the initial few residues of the acidic pro-region, while the second exon codes for the remainder of the precursor. kambonomad.comresearchgate.net This genetic structure suggests that the diversity of dermaseptin peptides may have arisen through gene duplication and the dissemination of a conserved "secretory cassette" exon. researchgate.net
| Feature | Description | Reference |
|---|---|---|
| Source Organism | Phyllomedusa bicolor (Two-colored leaf frog) | nih.gov |
| mRNA Length | Approximately 443 nucleotides | nih.gov |
| Encoded Precursor Size | 78 amino acid residues | nih.govuniprot.org |
| Gene Structure | Contains exons separated by an intron, a common feature in the dermaseptin gene superfamily. | kambonomad.com |
Precursor Forms and Post-Translational Processing
Like many antimicrobial peptides, this compound is synthesized as a larger, inactive precursor protein, known as a prepro-peptide. researchgate.netigem.org This precursor has a distinct tripartite structure: an N-terminal signal peptide, a central acidic pro-peptide, and the C-terminal mature this compound sequence. kambonomad.comigem.org This organization ensures that the potent, membrane-disrupting activity of the peptide is suppressed until it is secreted from the cell. igem.org
The complete precursor undergoes a series of post-translational modifications to become the active peptide. cabidigitallibrary.org This processing is a critical regulatory step in its biosynthesis.
| Domain | Position (Amino Acids) | Function | Reference |
|---|---|---|---|
| Signal Peptide | 1-22 | Directs the precursor to the secretory pathway. | researchgate.netuniprot.org |
| Acidic Pro-peptide | 23-42 | Inactivates the mature peptide through electrostatic interaction. | uniprot.orgigem.org |
| Mature this compound | 43-78 (approx.) | The final, active antimicrobial peptide. | nih.gov |
The N-terminal 22-amino acid sequence of the prepro-dermaseptin B1 functions as a signal peptide. researchgate.netuniprot.org This hydrophobic segment guides the nascent polypeptide into the endoplasmic reticulum, initiating its journey through the cell's secretory pathway. ebi.ac.uk Following translocation, the signal peptide is cleaved off by a signal peptidase enzyme. kambonomad.com The cleavage site is predicted to be after the 22nd amino acid residue. kambonomad.com
Following the signal peptide is a highly acidic pro-peptide region, which is approximately 20 residues long. nih.govuniprot.org This domain is exceptionally rich in acidic amino acids like glutamic and aspartic acid, giving it a strong negative charge. nih.gov The primary role of this acidic pro-peptide is to act as an intramolecular shield, electrostatically neutralizing the positive charge of the cationic this compound peptide. igem.org This interaction prevents the peptide from disrupting the host's cellular membranes during its synthesis and transport. igem.org
The activation of this compound occurs upon the proteolytic cleavage of this acidic pro-peptide. igem.org The processing site is typically a pair of basic amino acid residues, such as Lysine-Arginine (Lys-Arg), located between the acidic propiece and the mature peptide sequence. researchgate.netmdpi.com Specific enzymes called pro-peptide convertases recognize this site and cleave the precursor, releasing the active, positively charged this compound. researchgate.net
Signal Peptide Cleavage
Mechanisms of Gene Expression and Regulation in Source Organisms
The expression of the gene encoding this compound is tissue-specific. It is primarily produced in the granular glands of the frog's skin, which are specialized for synthesizing and secreting a cocktail of bioactive compounds as a defense mechanism. researchgate.netuniprot.org Studies have shown that related dermaseptin-like peptides are also expressed in other tissues, such as the intestine and brain, suggesting a broader physiological role beyond just skin defense. kambonomad.com
Regulation of this compound activity appears to be controlled more at the post-translational level than at the level of gene transcription. igem.org While the gene is expressed constitutively in the skin glands, the final activation of the peptide is dependent on the presence and activity of specific proteases that cleave the precursor. igem.org This strategy allows the frog to store large quantities of the inactive pro-peptide, ready for rapid release and activation in response to microbial threats or physical injury. The remarkable diversity of dermaseptins within and between different frog species points to a complex evolutionary history involving gene duplication and diversification, allowing these amphibians to adapt their chemical defenses to a wide range of pathogens. kambonomad.com
Mechanistic Elucidation of Dermaseptin B1 S Biological Actions
Interactions with Microbial Membrane Systems
The primary mode of action for Dermaseptin (B158304) B1 involves the targeting and disruption of microbial cell membranes. worktribe.comuniprot.org This interaction is a multi-step process initiated by the peptide's structural and electrostatic properties. In aqueous environments, dermaseptins are typically unstructured; however, upon encountering a lipid bilayer, they adopt an α-helical conformation. nih.gov This structural change is crucial for their membrane-disrupting activities.
Permeabilization and Disruption of Lipid Bilayers
Dermaseptin B1's interaction with the microbial membrane leads to a rapid increase in membrane permeability. nih.govigem.wiki This permeabilization is a direct consequence of the peptide's ability to compromise the integrity of the lipid bilayer, leading to the leakage of intracellular contents and ultimately, cell death. nih.govmdpi.com The initial binding of the cationic this compound to the negatively charged microbial membrane is driven by electrostatic forces. nih.govimrpress.com Following this initial attachment, the peptide inserts into the membrane, a process facilitated by its amphipathic α-helical structure, where hydrophobic residues interact with the lipid core and hydrophilic, cationic residues remain at the lipid-water interface. nih.govmdpi.com This insertion disrupts the normal packing of the phospholipids (B1166683), creating transient defects or pores in the membrane. igem.wikimdpi.com
Pore Formation Models (e.g., Barrel-Stave, Toroidal)
Several models have been proposed to describe the architecture of the pores formed by antimicrobial peptides like this compound. The two most prominent models are the "barrel-stave" and "toroidal pore" models. researchgate.netfrontiersin.org
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like channel. nih.govmdpi.com The hydrophobic surfaces of the peptides align with the lipid acyl chains of the membrane, while the hydrophilic surfaces face inward, creating an aqueous pore. mdpi.com
Toroidal Pore Model: This model suggests a more dynamic and disruptive mechanism where the peptides, along with the lipid monolayers, bend to form a continuous pore. mdpi.comtuat.ac.jp In this arrangement, the pore is lined by both the peptides and the headgroups of the lipid molecules. mdpi.commdpi.com This model involves significant disruption of the membrane structure. mdpi.com
Some evidence also points to a "carpet-like" mechanism, where the peptides accumulate on the surface of the membrane, forming a layer. nih.govmdpi.com Once a threshold concentration is reached, this "carpet" disrupts the membrane in a detergent-like manner, leading to micellization and membrane disintegration. mdpi.comtuat.ac.jp It is plausible that this compound may utilize one or a combination of these models depending on factors like peptide concentration and the specific lipid composition of the target membrane.
Role of Membrane Charge and Lipid Composition in Interaction Specificity
The selectivity of this compound for microbial cells over host cells is largely attributed to differences in membrane charge and lipid composition. researchgate.netnih.gov
Membrane Charge: Microbial membranes, particularly those of bacteria, are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. nih.gov This negative charge facilitates the initial electrostatic attraction of the cationic this compound. imrpress.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral surface charge. nih.gov
Lipid Composition: The specific types of lipids present in a membrane also influence the activity of this compound. nih.gov The presence of certain lipids can modulate the peptide's ability to adopt its active α-helical conformation and insert into the bilayer. kambonomad.com The absence of cholesterol, which is a major component of mammalian membranes but generally absent in bacterial membranes, can also contribute to the susceptibility of microbial membranes to disruption by AMPs.
Intracellular Target Modulation Following Membrane Translocation
While the primary mechanism of this compound is membrane disruption, there is evidence to suggest that some antimicrobial peptides can translocate across the cell membrane to interact with intracellular targets. researchgate.netmdpi.com Once inside the cell, these peptides can interfere with essential cellular processes. Potential intracellular targets for AMPs include DNA, RNA, and various proteins involved in synthesis and metabolism. worktribe.comfrontiersin.org By binding to nucleic acids, peptides can inhibit replication and transcription, while interactions with proteins can disrupt crucial enzymatic activities. worktribe.comfrontiersin.org However, specific, well-documented intracellular targets for this compound itself are not as extensively characterized as its membrane-disrupting activities.
Structure Activity Relationship Sar Investigations and Peptide Design
Analysis of Native Dermaseptin (B158304) B1 Sequence Determinants for Activity
The antimicrobial efficacy of Dermaseptin B1 is intrinsically linked to its primary amino acid sequence and the resulting physicochemical properties. This 31-amino acid peptide's ability to form an amphipathic α-helix is a critical determinant of its function, allowing it to interact with and disrupt microbial membranes. researchgate.netuniprot.org The cationic (positively charged) and hydrophobic residues are strategically positioned along the helical structure, creating a polar and a non-polar face. This amphipathicity is essential for its initial electrostatic attraction to the negatively charged components of microbial cell walls and subsequent insertion into the hydrophobic lipid bilayer. researchgate.netresearchgate.net
Rational Design of this compound Analogs and Derivatives
Building upon the foundational knowledge of its native sequence, researchers have employed rational design strategies to create analogs and derivatives of this compound with improved characteristics. These modifications aim to enhance potency, broaden the spectrum of activity, and improve selectivity towards microbial cells over host cells.
N- and C-Terminal Modifications (e.g., truncations)
Modifications at the N- and C-termini of this compound have been shown to significantly impact its antimicrobial activity. One notable example is the synthetic derivative MsrA2, which is N-Met-dermaseptin B1, meaning it contains the full-length sequence of this compound with an additional methionine residue at the N-terminus. researchgate.net This seemingly minor addition has been shown to elicit strong antimicrobial activities against a variety of phytopathogenic fungi and bacteria in vitro. researchgate.net
Truncation, the shortening of the peptide chain from either the N- or C-terminus, has also been explored. Studies on other dermaseptins, such as dermaseptin S4, have shown that truncated peptides, specifically those ranging from 16 to 19 amino acid residues from the N-terminus, can maintain considerable antimicrobial activity. nih.gov However, shortening the sequence to fewer than 13 residues often leads to a significant decrease in activity. nih.gov This suggests that a critical length is required to maintain the structural integrity, particularly the amphipathic α-helix, necessary for membrane interaction. For instance, a truncated 16-mer of dermaseptin S4, K4S4(1-16), demonstrated potent antibacterial activity. nih.gov
| Derivative Name | Modification Description | Key Finding |
| MsrA2 | Addition of a methionine residue to the N-terminus of this compound. | Elicited strong antimicrobial activities against various phytopathogenic fungi and bacteria. researchgate.net |
| K4S4(1-16) | A 16-amino acid truncated derivative of Dermaseptin S4. | Maintained significant antimicrobial activity, highlighting the importance of the N-terminal region. nih.gov |
Amino Acid Substitutions and Their Impact on Potency and Selectivity
The substitution of specific amino acids within the this compound sequence is a powerful tool for fine-tuning its activity. While specific data for this compound is limited, studies on the closely related Dermaseptin S4 and B2 provide valuable insights into how such changes can affect potency and selectivity. The primary goal of these substitutions is often to increase the net positive charge or optimize the hydrophobicity of the peptide, both of which are critical for its interaction with microbial membranes. nih.govmdpi.com
For example, in derivatives of Dermaseptin S4 and B2, increasing the positive charge through lysine (B10760008) substitutions has been shown to enhance antibacterial activity. nih.govresearchgate.net The derivative K4K20S4, a modified version of Dermaseptin S4, displayed potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of approximately 3.125 µg/mL against Acinetobacter baumannii. nih.govresearchgate.net Similarly, the analog K3K4B2, a derivative of Dermaseptin B2, was more active than the native peptide, with an MIC of 6.25 µg/mL against the same bacterium. researchgate.net
These studies underscore the principle that strategic amino acid substitutions can significantly enhance the antimicrobial efficacy of dermaseptins. The table below summarizes the activity of some dermaseptin derivatives against Acinetobacter baumannii.
| Peptide | Modification | MIC (µg/mL) | MBC (µg/mL) |
| Native Dermaseptin S4 | - | 12.5 | 25 |
| K4K20S4 | Amino acid substitutions in Dermaseptin S4 | 3.125 | 6.25 |
| K4S4(1-16) | Truncated and substituted Dermaseptin S4 | 6.25 | 12.5 |
| Native Dermaseptin B2 | - | 12.5 | 25 |
| K3K4B2 | Amino acid substitutions in Dermaseptin B2 | 6.25 | 12.5 |
Data sourced from a study on Acinetobacter baumannii. nih.govresearchgate.net
Fusion Constructs (e.g., with Chitin-Binding Domains) and Enhanced Activity
A highly effective strategy for augmenting the activity of this compound, particularly against fungal pathogens, has been the creation of fusion proteins. This involves genetically fusing the coding sequence of this compound to a domain with a specific binding affinity, such as a Chitin-Binding Domain (CBD). researchgate.netnih.gov Chitin (B13524) is a major structural component of fungal cell walls, and by tethering this compound to a CBD, the peptide is effectively concentrated at the fungal cell surface, leading to a more potent and targeted antimicrobial effect. researchgate.netnih.gov
Several studies have demonstrated the enhanced efficacy of these fusion constructs. For example, fusing the CBD from the Avr4 effector protein of Cladosporium fulvum to either the N- or C-terminus of this compound resulted in recombinant proteins with significantly increased antimicrobial activity. researchgate.netnih.gov The orientation of the fusion also appears to play a role in the spectrum of activity. The CBD-DrsB1 construct (CBD at the N-terminus) showed a greater antibacterial effect, while the DrsB1-CBD construct (CBD at the C-terminus) exhibited stronger antifungal activity. researchgate.net
The minimal inhibitory concentrations (MICs) of these fusion proteins were notably lower than that of the native this compound peptide against several pathogens. For instance, the MIC of the fusion proteins against Pectobacterium carotovorum and Agrobacterium tumefaciens was 45 µg/ml, whereas a higher concentration of native DrsB1 (90 µg/ml) was required for inhibition. nih.gov Against the fungus Alternaria alternata, a fusion protein comprising this compound and two tandem repeats of a CBD showed a minimal inhibitory concentration (MIC) of 11.25 μg/L. nih.gov
| Fusion Construct | Target Organism | MIC |
| CBD-DrsB1 | Pectobacterium carotovorum | 45 µg/ml |
| CBD-DrsB1 | Agrobacterium tumefaciens | 45 µg/ml |
| CBD-DrsB1 | Ralstonia solanacearum | 90 µg/ml |
| CBD-DrsB1 | Xanthomonas campestris | 90 µg/ml |
| DrsB1-CBD | Fungal Pathogens | Greater antifungal activity than CBD-DrsB1 |
| (CBD)2-DrsB1 | Alternaria alternata | 11.25 µg/L |
Data compiled from studies on recombinant this compound fusion proteins. nih.govnih.gov
Computational Modeling and Prediction of Peptide Properties and Interactions
Computational modeling has emerged as an invaluable tool for understanding the structure-function relationships of antimicrobial peptides like this compound at a molecular level. biorxiv.orgnih.gov Molecular dynamics (MD) simulations, for example, can predict how the peptide folds and interacts with lipid bilayers, providing insights into its mechanism of action. biorxiv.orgnih.gov
These models can simulate the initial electrostatic interactions that draw the cationic peptide to the anionic microbial membrane, followed by the insertion of its hydrophobic face into the lipid core. biorxiv.org This allows researchers to visualize how the peptide disrupts the membrane, leading to pore formation and cell death. The "carpet model," for instance, which was first theorized to describe the interactions of dermaseptin, proposes that the peptides accumulate on the membrane surface, disrupting phospholipid packing and leading to micellization at high concentrations. nih.gov
Furthermore, computational tools can be used to predict the physicochemical properties of designed analogs before they are synthesized in the laboratory. mdpi.com Parameters such as helicity, hydrophobic moment, and aggregation potential can be calculated to guide the rational design process. mdpi.com For example, the TANGO algorithm can predict the aggregation tendency of a peptide sequence, which is a crucial factor as reduced aggregation can correlate with higher biological activity. mdpi.com By simulating the effects of amino acid substitutions or truncations, computational modeling can help to identify promising candidates with enhanced potency and selectivity, thereby accelerating the development of new antimicrobial agents based on the this compound scaffold. mdpi.combiorxiv.org
Spectrum of Biological Activities in Model Systems
Broad-Spectrum Antimicrobial Activity Research
Dermaseptin (B158304) B1 (DrsB1) is a cationic antimicrobial peptide composed of 31 amino acids, originally isolated from the skin secretions of the Phyllomedusa bicolor frog. nih.govnih.gov Extensive in vitro research has demonstrated its potent and broad-spectrum antimicrobial properties against a wide array of microorganisms. nih.govresearchgate.net This activity is attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. researchgate.netmdpi.com
Dermaseptins, as a family, are known to bind to the phospholipid headgroups of bacterial membranes, which leads to the leakage of cellular contents and ultimately cell death. researchgate.net The proposed mechanisms of action include the "barrel-stave" model, where peptides form pores in the membrane, and the "carpet-like" model, where peptides accumulate on and disintegrate the membrane surface. nih.govmdpi.com Notably, Dermaseptin B1 has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. nih.govresearchgate.net
Efficacy Against Gram-Positive Bacterial Strains in vitro
In vitro studies have confirmed the effectiveness of this compound and its derivatives against various Gram-positive bacteria. nih.govresearchgate.net Research highlights its lytic activity against these bacteria, contributing to its broad antimicrobial profile. researchgate.net The specific interactions with the components of Gram-positive bacterial cell walls are a key area of ongoing research to fully elucidate its mechanism of action.
Efficacy Against Gram-Negative Bacterial Strains in vitro
This compound has demonstrated significant in vitro activity against a range of Gram-negative bacteria. nih.govresearchgate.net Its cationic nature allows it to interact with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria, facilitating its disruptive action on the cell membrane. mdpi.com Studies have shown its inhibitory effects on the growth of various pathogenic Gram-negative species. nih.gov For instance, a derivative of this compound, when expressed in tobacco, showed antibacterial effects against plant pathogenic bacteria such as Pectobacterium carotovorum, Erwinia amylovora, and Xanthomonas citri. scu.ac.ir
Antifungal Activity Against Yeast and Filamentous Fungi in vitro
This compound exhibits potent antifungal properties against a variety of yeasts and filamentous fungi in laboratory settings. nih.govresearchgate.net It has shown cytotoxic activity against clinically relevant yeasts like Candida albicans. nih.gov Furthermore, research has demonstrated its efficacy against several plant pathogenic fungi, including species of Aspergillus, Fusarium, Pythium, and Alternaria. nih.govresearchgate.netoup.com The antifungal action is believed to involve the interaction with and disruption of the fungal cell membrane. researchgate.net Some studies have also indicated that this compound can bind to components like ergosterol (B1671047) in the fungal cell membrane. oup.com
Interactive Data Table: In vitro Antifungal Activity of this compound and its Derivatives
| Fungal Species | Type | Activity Observed | Reference |
|---|---|---|---|
| Candida albicans | Yeast | Cytotoxic activity | nih.gov |
| Aspergillus fumigatus | Filamentous Fungi | Cytotoxic activity | nih.gov |
| Aspergillus niger | Filamentous Fungi | Fungicidal activity | oup.com |
| Aspergillus flavus | Filamentous Fungi | Fungicidal activity | oup.com |
| Fusarium oxysporum | Filamentous Fungi | Fungicidal activity | oup.com |
| Fusarium moniliforme | Filamentous Fungi | Fungicidal activity | oup.com |
| Alternaria alternata | Filamentous Fungi | Inhibitory effect | nih.gov |
| Pythium sp. | Oomycete | Inhibitory effect | nih.gov |
| Rhizoctonia solani | Filamentous Fungi | Inhibitory effect | lu.ac.ir |
| Verticillium sp. | Filamentous Fungi | Inhibitory effect | researchgate.net |
Antiprotozoal and Antiviral Activity in vitro
The biological activity of the dermaseptin family of peptides extends to antiprotozoal and antiviral effects in vitro. nih.govresearchgate.net Research has shown that dermaseptins can be effective against various protozoan parasites. researchgate.net For instance, peptides from the dermaseptin family have demonstrated activity against Leishmania and Trypanosoma cruzi. scielo.br In terms of antiviral activity, while some dermaseptins have shown effects against viruses like Herpes Simplex Virus, specific in vitro studies on this compound's antiviral properties are less detailed in the provided context. One study found that a related peptide, dermaseptin 01, had an in vitro antiviral action against Dengue virus type 2 but not against Herpes simplex virus type 1 or Vaccinia virus. unirioja.es
In vitro Effects on Cancer Cell Lines (without clinical implication)
Preliminary in vitro research suggests that peptides from the dermaseptin family, including those related to this compound, may have effects on various cancer cell lines. nih.govfrontiersin.org The proposed mechanism for this activity involves the disruption of the cancer cell membrane, which often has a different lipid composition and higher negative charge compared to normal mammalian cells. mdpi.com For example, dermaseptin B2 has been shown to inhibit the proliferation of human prostatic adenocarcinoma cells (PC-3). spandidos-publications.commdpi.com Another novel dermaseptin, Dermaseptin-PP, demonstrated antiproliferative effects on H157 (non-small cell lung carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and U251 MG (glioblastoma) cell lines. frontiersin.org It is important to note that this research is in the early stages and does not have clinical implications at this time.
Interactive Data Table: In vitro Effects of Dermaseptin Family Peptides on Cancer Cell Lines
| Peptide | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Dermaseptin B2 | PC-3 (Prostatic Adenocarcinoma) | Inhibition of proliferation (>90%) | spandidos-publications.com |
| Dermaseptin-PP | H157 (Non-small cell lung carcinoma) | Antiproliferative (IC50: 1.55 µM) | frontiersin.org |
| Dermaseptin-PP | MCF-7 (Breast Cancer) | Antiproliferative (IC50: 2.92 µM) | frontiersin.org |
| Dermaseptin-PP | PC-3 (Prostate Cancer) | Antiproliferative (IC50: 4.15 µM) | frontiersin.org |
| Dermaseptin-PP | U251 MG (Glioblastoma) | Antiproliferative (IC50: 2.47 µM) | frontiersin.org |
| Dermaseptin-PD-1 & PD-2 | U251MG (Glioblastoma) | Inhibition of proliferation | nih.gov |
Cellular Selectivity and Interaction with Mammalian Cell Membranes in Research Models
A critical aspect of the research on this compound and other dermaseptins is their cellular selectivity, meaning their ability to target microbial and cancer cells while having minimal effects on normal mammalian cells. nih.govsoton.ac.uk This selectivity is thought to be due to differences in membrane composition. mdpi.com Microbial and cancer cell membranes are often more negatively charged due to the presence of anionic phospholipids (B1166683), which attracts the cationic dermaseptin peptides. mdpi.com In contrast, normal mammalian cell membranes are typically zwitterionic.
In research models, this compound has been shown to have low hemolytic activity, indicating a reduced tendency to damage red blood cells. nih.gov The interaction with mammalian cell membranes is a key determinant of a peptide's potential for further development. Studies on dermaseptin B2 have shown that while it is active against cancer cells, it has lower cytotoxicity towards normal human cell lines. spandidos-publications.com The mechanism of interaction is believed to be a "carpet-like" mechanism where the peptides bind to the membrane surface. nih.govmdpi.com At effective antimicrobial and anticancer concentrations, many dermaseptins, with the exception of some like DRS-S4, exhibit low toxicity to mammalian cells. mdpi.comnih.gov
Biotechnological Applications in Research Models
Transgenic Plant Development for Pathogen Resistance
The introduction of genes encoding Dermaseptin (B158304) B1 and its derivatives into plants is a key strategy for developing crops with innate, durable resistance to microbial diseases. researchgate.net This approach aims to reduce reliance on chemical pesticides, decrease post-harvest losses, and improve crop yields. cabidigitallibrary.orgresearchgate.net Studies have demonstrated that expressing these peptides, even at low levels, can confer significant protection without negatively impacting the plant's normal growth and development. researchgate.netresearchgate.net
Model plant systems, particularly tobacco and potato, have been instrumental in developing and testing strategies for expressing Dermaseptin B1. igem.org A common approach involves Agrobacterium-mediated transformation, a reliable method for integrating foreign genes into the plant genome. cabidigitallibrary.orgnih.gov
Researchers have often used a synthetic, modified version of this compound, such as MsrA2, which is N-Met-dermaseptin B1. researchgate.net The gene encoding the peptide is typically placed under the control of a strong constitutive promoter, like the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure continuous expression in the plant tissues. researchgate.net
To potentially enhance the peptide's efficacy and target it more effectively to fungal pathogens, innovative fusion proteins have been created. frontiersin.orgnih.gov One successful strategy involves fusing the this compound (DrsB1) coding sequence to a chitin-binding domain (CBD) from the Avr4 effector protein of the fungus Cladosporium fulvum. nih.govnih.gov The rationale is that the CBD will bind to chitin (B13524) in the fungal cell wall, thereby increasing the local concentration of the attached this compound peptide and enhancing its disruptive effect on the pathogen's membrane. nih.govnih.gov
| Expression Strategy | Details | Model Plant | Reference |
| Constitutive Expression of MsrA2 | A synthetic gene for MsrA2 (N-Met-dermaseptin B1) was introduced via Agrobacterium-mediated transformation. | Potato (Solanum tuberosum L. cv. Desiree) | researchgate.net |
| Fusion with Chitin-Binding Domain (CBD) | The DrsB1 coding sequence was fused to the N or C terminus of the sequence encoding the CBD from the Avr4 protein. | Tobacco (Nicotiana tabacum) | nih.govnih.gov |
| Fusion with Tandem CBD Repeats | The DrsB1 coding sequence was fused to two copies of the CBD from the Avr4 effector protein. | Tobacco (Hairy Roots) | nih.govresearchgate.net |
The expression of this compound and its derivatives in transgenic plants has resulted in powerful and unusually broad-spectrum resistance to a variety of devastating plant pathogens. cabidigitallibrary.orgresearchgate.net Evaluations are conducted through stringent challenges with highly virulent pathogens in both laboratory and greenhouse settings. researchgate.netnih.gov
Transgenic potato plants expressing MsrA2 at low levels (1-5 µg/g of fresh tissue) demonstrated remarkable resistance against a wide range of fungal and bacterial pathogens. researchgate.net These plants were protected from diseases such as late blight, dry rot, and pink rot, which significantly extended the storage life of the tubers. cabidigitallibrary.orgresearchgate.net Similarly, transgenic tobacco plants expressing DrsB1-CBD fusion peptides showed greatly enhanced protection against several fungal pathogens. frontiersin.orgnih.gov
The evaluation of resistance involves several methods:
In Vitro Assays: Crude protein extracts from transgenic plants are tested for their inhibitory effect on the growth of pathogens in culture. frontiersin.orgnih.gov
Detached Leaf Assays: Leaves from transgenic plants are inoculated with pathogens to observe the development of disease symptoms compared to non-transgenic controls. researchgate.net
Studies have shown that the expression of these peptides can delay the colonization of fungi and the appearance of disease symptoms from a matter of days to over seven weeks. frontiersin.orgnih.gov Microscopic analysis revealed that the peptides cause fungal mycelia to become segmented, crushed, and clumped together, indicating structural damage. nih.govnih.gov
| Pathogen | Type | Host Plant | Observed Resistance | Reference |
| Erwinia carotovora | Bacterium | Potato | Powerful resistance to soft rot. | cabidigitallibrary.orgresearchgate.net |
| Alternaria spp. | Fungus | Potato, Tobacco | Strong resistance; delayed and reduced necrotic lesions. | frontiersin.orgresearchgate.netnih.gov |
| Fusarium spp. | Fungus | Potato, Tobacco | Enhanced resistance to dry rot and wilt. | frontiersin.orgresearchgate.netnih.gov |
| Phytophthora spp. | Oomycete | Potato | Profound protection against late blight. | researchgate.net |
| Pythium spp. | Oomycete | Potato, Tobacco | Significant resistance to pink rot and damping-off. | frontiersin.orgresearchgate.netnih.gov |
| Rhizoctonia spp. | Fungus | Potato | Demonstrated resistance. | researchgate.net |
| Verticillium spp. | Fungus | Potato | Demonstrated resistance. | researchgate.net |
Expression Strategies in Model Plant Systems (e.g., Tobacco, Potato)
Production in Recombinant Expression Systems (e.g., Hairy Roots)
Hairy root cultures, induced by Agrobacterium rhizogenes, represent a stable and efficient platform for producing recombinant proteins like this compound in a contained environment. nih.govmdpi.com This system is independent of climatic conditions and allows for consistent production. mdpi.com Tobacco is frequently used for establishing hairy root cultures due to its amenability to genetic transformation. nih.govnih.gov
The process involves inoculating plant explants, such as leaf disks, with A. rhizogenes that carries a binary vector with the gene of interest—in this case, a this compound construct. nih.govresearchgate.net Researchers have successfully produced various forms of this compound in tobacco hairy roots, including fusions with CBDs to enhance antimicrobial activity. nih.govresearchgate.net Molecular analyses such as PCR, semi-quantitative RT-PCR, and western blotting are used to confirm the integration of the gene into the hairy root genome and the subsequent expression of the recombinant protein. nih.govresearchgate.net
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Analysis (e.g., Circular Dichroism) for Conformation Studies
Circular dichroism (CD) is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light of a substance. wvu.eduunl.pt This technique is particularly valuable for determining the secondary structure of proteins and peptides like Dermaseptin (B158304) B1. wvu.edu The conformation of Dermaseptin B1 is crucial for its antimicrobial function, which is believed to involve the disturbance of microbial membrane functions through its amphipathic structure. uniprot.org
Studies using CD have shown that peptides of the dermaseptin family, which are typically unstructured in aqueous solutions, undergo a conformational change to an α-helical structure upon interacting with membrane-mimicking environments. nih.govkambonomad.com For instance, a novel dermaseptin, Dermaseptin-PS1, demonstrated a mixed conformation of random coil and β-sheet in an aqueous solution. However, in a solution containing 50% TFE, which mimics the hydrophobic environment of a cell membrane, the α-helical structure content increased significantly. nih.gov This transition to an α-helical structure is a common feature of many dermaseptins and is considered essential for their membrane-disrupting activity. vulcanchem.com
The table below summarizes the conformational changes of Dermaseptin-PS1 in different environments as determined by circular dichroism. nih.gov
Table 1: Secondary Structure Analysis of Dermaseptin-PS1 by Circular Dichroism
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| 10 mmol/L NH4Ac (aqueous) | 0 | 48 | 48 |
| 50% TFE-10 mmol/L NH4Ac (hydrophobic) | 25 | 15 | 60 |
Data sourced from a study on Dermaseptin-PS1. nih.gov
Microscopy Techniques for Membrane Interaction Visualization (e.g., AFM, SEM)
Advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are instrumental in visualizing the direct interaction of this compound and its derivatives with microbial membranes.
Atomic Force Microscopy (AFM) provides nanoscale resolution images of surfaces, allowing researchers to observe the morphological changes on bacterial membranes upon peptide treatment. ucl.ac.uk Studies on dermaseptin derivatives have used AFM to reveal significant alterations on the surface of treated bacteria. For example, after treatment with the dermaseptin derivative K4S4(1-16), the membrane of Acinetobacter baumannii became pitted, more flexible, and more adhesive. nih.govresearchgate.net The images also showed a disruption of the cell envelope, with the cells exhibiting a more variable shape and shrinkage, a stark contrast to the untreated cocci-bacilli shaped cells. nih.gov AFM has also been used to observe the disruption of model membranes by antimicrobial peptides, showing that they can induce edge instability, porous defects, and the formation of worm-like micelles at different concentrations. nih.gov
Scanning Electron Microscopy (SEM) is another powerful tool for visualizing the surface topography of cells. cellmicroscopy.nl In studies involving recombinant this compound proteins, SEM images have shown that fungal mycelia appeared segmented, adhered to each other, and crushed after treatment. nih.gov This technique provides clear visual evidence of the destructive impact of these peptides on the structural integrity of fungi. nih.gov
The use of these microscopy techniques provides direct visual confirmation of the membrane-disrupting mechanism of action of dermaseptins. The ability to visualize these interactions at the nanoscale is crucial for understanding how these peptides exert their antimicrobial effects. plos.orgresearchgate.netbiorxiv.org
Membrane Mimetic Systems (e.g., Liposomes, Monolayers) for Interaction Studies
To investigate the interactions of this compound with cell membranes in a controlled environment, researchers utilize membrane mimetic systems such as liposomes and monolayers. uzh.chsoton.ac.uk These artificial systems mimic the lipid bilayer of biological membranes, allowing for detailed studies of peptide-membrane interactions without the complexity of a living cell. nih.gov
Liposomes , which are small unilamellar vesicles (SUVs), are commonly used to model cell membranes. nih.gov Studies have shown that dermaseptins bind to and permeate membranes composed of acidic phospholipids (B1166683) more effectively than those with zwitterionic phospholipids. nih.gov This preferential interaction is revealed by the dissipation of diffusion potential and the release of entrapped substances, such as calcein, from the liposomes. nih.gov Furthermore, fluorescence spectroscopy with labeled dermaseptin analogs has been used to generate binding isotherms and determine surface partition constants, providing quantitative data on the peptide's affinity for different membrane compositions. nih.gov
Monolayers at an air-water interface or adsorbed on solid supports are another type of membrane mimetic system. nih.govscielo.br These systems allow for the study of the insertion and orientation of peptides within the membrane. While specific studies on this compound using monolayers are not detailed in the provided results, research on other dermaseptins has shown that they adopt helical structures at the air-water interface, which is indicative of their behavior upon membrane binding. kambonomad.com
The use of membrane mimetic systems is crucial for elucidating the molecular details of how this compound interacts with and disrupts microbial membranes. nih.gov These controlled experiments provide fundamental insights that complement the observations from microscopy and in vivo studies.
Molecular Biology Techniques for Gene Expression and Protein Production
The production of this compound and its derivatives for research and potential applications often relies on molecular biology techniques for gene expression and protein production. These methods allow for the synthesis of recombinant peptides in various host systems.
Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR)
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific DNA sequences. In the context of this compound research, PCR is employed to screen for and confirm the presence of the dermaseptin gene in transgenic organisms. nih.govlu.ac.irresearchgate.net For instance, in studies involving the expression of this compound in tobacco plants, PCR with specific primers was used to amplify the integrated gene, confirming the successful transformation of the plant genome. nih.govresearchgate.net
Reverse Transcription PCR (RT-PCR) is a variation of PCR used to detect and quantify RNA. ebsco.combenthamscience.comqiagen.com This technique is crucial for analyzing gene expression at the transcriptional level. benthamscience.comsolisbiodyne.com Semi-quantitative RT-PCR has been used to demonstrate the expression of recombinant dermaseptin genes in transgenic tobacco hairy roots and plants. nih.govlu.ac.irresearchgate.net By comparing the intensity of the amplified product to that of a housekeeping gene, researchers can assess the level of gene expression in different transgenic lines. nih.gov
SDS-PAGE and Western Blotting for Protein Expression
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. nih.gov It is a standard method to verify the expression and determine the size of recombinant proteins. medsab.ac.irncl.ac.ukresearchgate.net In studies producing this compound fusion proteins, SDS-PAGE analysis of total protein extracts from transgenic organisms shows a band corresponding to the expected molecular weight of the recombinant protein, which is absent in non-transgenic controls. lu.ac.ir
Western Blotting is a technique that follows SDS-PAGE to detect a specific protein in a sample. nih.gov It uses antibodies that specifically bind to the target protein. Western blot analysis has been used to confirm the production of recombinant this compound proteins in transgenic hairy roots and plants. nih.govresearchgate.net This method provides definitive evidence of protein expression and can be used to compare expression levels between different transgenic lines. nih.gov
Agrobacterium-Mediated Transformation
Agrobacterium-mediated transformation is a widely used method for introducing foreign genes into plants. nih.govlu.ac.ir This technique utilizes the natural ability of Agrobacterium tumefaciens or Agrobacterium rhizogenes to transfer a segment of its DNA (T-DNA) into the plant genome. nih.govscu.ac.ir Researchers have successfully used this method to generate transgenic tobacco plants and hairy roots that express this compound. nih.govlu.ac.irscu.ac.ir The gene encoding this compound, sometimes fused to a sequence for a chitin-binding domain to enhance its activity, is inserted into a plant expression vector, which is then introduced into Agrobacterium. nih.govlu.ac.ir The bacteria then transfer the gene cassette into the plant cells, leading to the production of the recombinant peptide. nih.govlu.ac.ir This approach has proven effective for producing this compound in plants for antimicrobial activity studies. scu.ac.irresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dermaseptin-PS1 |
| K4S4(1-16) |
| Calcein |
| TFE (Trifluoroethanol) |
In vitro Antimicrobial Susceptibility Assays
The antimicrobial potential of this compound and its related peptides is primarily evaluated through in vitro susceptibility assays, which determine the minimum concentration of the peptide required to inhibit or kill microbial growth. These assays are fundamental in characterizing the peptide's spectrum of activity and potency against a diverse range of microorganisms.
Detailed Research Findings
This compound has demonstrated a broad spectrum of antimicrobial activity, proving effective against Gram-positive and Gram-negative bacteria, as well as various fungi, yeasts, and protozoa. researchgate.netnih.govnih.govtcdb.org The primary mechanism of action involves interaction with and disruption of the microbial cell membrane. researchgate.netigem.org
Standard methodologies, such as the broth microdilution method, are commonly employed to determine the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives. nih.govmdpi.comsemanticscholar.org In these assays, serial dilutions of the peptide are incubated with a standardized suspension of microorganisms in 96-well plates. nih.govmdpi.com The MIC is defined as the lowest peptide concentration that results in no visible microbial growth after a specified incubation period, typically 24 hours. nih.gov Further testing can determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills a specified percentage of the initial bacterial inoculum. semanticscholar.org
Studies have explored the activity of native this compound, its synthetic derivatives, and recombinant fusion proteins. For instance, a synthetic derivative of this compound, known as MsrA2, showed potent antimicrobial activities against numerous phytopathogenic fungi and bacteria in vitro. researchgate.net In other research, this compound (DrsB1) was fused to a chitin-binding domain (CBD) to potentially enhance its efficacy. nih.govnih.gov While the fusion proteins showed significant inhibitory effects, a higher concentration of the unfused DrsB1 peptide (90 μg/ml) was needed to inhibit the growth of certain bacteria in vitro. nih.gov The antimicrobial efficacy of the dermaseptin family, including this compound, is generally higher against Gram-negative bacteria and fungi compared to Gram-positive bacteria. researchgate.net
Antibacterial Activity
In vitro assays have confirmed this compound's efficacy against a range of bacteria, including foodborne pathogens and plant pathogens. nih.govscu.ac.ir The peptide and its analogues have shown inhibitory and bactericidal effects against reference strains and clinical isolates. semanticscholar.org
Table 1: In vitro Antibacterial Susceptibility to Dermaseptin Peptides
| Peptide/Derivative | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | MBC (µM) | Reference |
|---|---|---|---|---|---|---|
| This compound (DrsB1) | Pectobacterium carotovorum | - | 90 | - | - | nih.gov |
| Agrobacterium tumefaciens | - | 90 | - | - | nih.gov | |
| Ralstonia solanacearum | - | 90 | - | - | nih.gov | |
| Xanthomonas campestris | - | 90 | - | - | nih.gov | |
| Dermaseptin-AC | Staphylococcus aureus | MRSA (ATCC 43300) | - | 2 | 2 | nih.gov |
| Escherichia coli | (ATCC 25922) | - | 4 | 8 | nih.gov | |
| Pseudomonas aeruginosa | (ATCC 27853) | - | 4 | 8 | nih.gov | |
| DM-PC | Staphylococcus aureus | NCTC 10788 | - | 2 | 4 | semanticscholar.org |
| Escherichia coli | NCTC 10418 | - | 4 | 8 | semanticscholar.org | |
| Pseudomonas aeruginosa | ATCC 27853 | - | 4 | 8 | semanticscholar.org | |
| Klebsiella pneumoniae | ATCC 43816 | - | 8 | 64 | semanticscholar.org |
Antifungal Activity
This compound and other members of the dermaseptin family also exhibit significant activity against pathogenic fungi, including yeasts and filamentous fungi. nih.govfrontiersin.org Assays for antifungal activity often involve determining the MIC required to completely suppress fungal spore and conidia germination. nih.gov
Research has demonstrated the cytotoxic activity of this compound and B2 against Aspergillus fumigatus, with MICs observed in the micromolar range. nih.gov Similarly, these peptides are effective against Candida albicans. nih.govfrontiersin.org Recombinant forms of this compound have also been successfully tested against plant pathogenic fungi. nih.govnih.govnih.gov For example, a study using a DrsB1-CBD fusion protein showed a higher inhibitory effect against Alternaria alternata compared to another fusion variant. nih.gov
Table 2: In vitro Antifungal Susceptibility to Dermaseptin Peptides
| Peptide/Derivative | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|
| This compound/B2 | Aspergillus fumigatus | - | 3.1 - 30 | nih.gov |
| This compound/B2 | Candida albicans | - | - | nih.govfrontiersin.org |
| DrsB1-CBD | Alternaria alternata | 5 - 50 | - | nih.gov |
| DrsB1-CBD | Pythium sp. | 5 - 50 | - | nih.gov |
Comparative Analysis and Evolutionary Perspectives
Comparison with Other Dermaseptin (B158304) Peptides (e.g., S1, S4, B2, O1)
Dermaseptin B1 belongs to the extensive dermaseptin superfamily of antimicrobial peptides (AMPs) found in the skin of frogs from the Hylidae family. sci-hub.se While sharing a common ancestry, the members of this family exhibit significant diversity in their structure and function.
This compound, isolated from Phyllomedusa bicolor, is a 31-amino acid peptide. frontiersin.orgiiitd.edu.in A key distinguishing feature of this compound is the presence of a methionine residue at position 2 of its primary structure, whereas most other dermaseptins, like those in the S series, typically have leucine (B10760876) in this position. frontiersin.org Dermaseptin B2, also from P. bicolor, has a valine at position 2. frontiersin.org
Structurally, dermaseptins, including B1, are known to adopt an α-helical conformation, particularly in hydrophobic environments like cell membranes. nih.govsemanticscholar.org This amphipathic helical structure is crucial for their antimicrobial activity. nih.gov However, the specific arrangement of charged and hydrophobic residues can vary among different dermaseptins, influencing their target specificity and potency. nih.gov For instance, this compound has a narrower polar face (mean radial angle of 115°) compared to Dermaseptin B2 (175°) and Dermaseptin S1 (145°). nih.gov
Functionally, this compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus. nih.govnih.gov Its activity spectrum often overlaps with other dermaseptins, but with differing potencies. For example, while both this compound and S1 are active against a range of bacteria, their specific effectiveness against particular strains can vary. iiitd.edu.innih.gov Dermaseptin S4 derivatives have also shown potent in vitro activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Furthermore, Dermaseptin O1, along with B1, B2, and S1-S5, exhibits cytotoxicity against Candida albicans. nih.gov
Interestingly, some dermaseptins have evolved functions beyond antimicrobial defense. Dermaseptin B2, also known as adenoregulin (B117734), can modulate the binding of agonists to the adenosine (B11128) A1 receptor. frontiersin.orgmdpi.com It has also been shown to inhibit the growth of certain cancer cell lines. frontiersin.orgplos.org While this compound is primarily recognized for its antimicrobial properties, the diverse functionalities within the dermaseptin family highlight their evolutionary adaptability.
Table 1: Comparison of Dermaseptin Peptides
| Feature | This compound | Dermaseptin S1 | Dermaseptin S4 | Dermaseptin B2 (Adenoregulin) | Dermaseptin O1 |
|---|---|---|---|---|---|
| Source Species | Phyllomedusa bicolor frontiersin.org | Phyllomedusa sauvagii frontiersin.orgnih.gov | Phyllomedusa sauvagii nih.gov | Phyllomedusa bicolor frontiersin.orgmdpi.com | Phyllomedusa oreades imrpress.com |
| Length (Amino Acids) | 31 frontiersin.org | 34 kambonomad.com | Varies (derivatives) nih.gov | 33 frontiersin.org | Not specified in results |
| Amino Acid at Position 2 | Methionine frontiersin.org | Leucine frontiersin.org | Not specified in results | Valine frontiersin.org | Not specified in results |
| Key Activities | Antibacterial, Antifungal nih.gov | Antibacterial, Antifungal, Antiprotozoal nih.govkambonomad.com | Antibacterial, Antiviral nih.gov | Antimicrobial, Adenosine A1 receptor modulation, Anticancer frontiersin.orgnih.govplos.org | Antifungal, Antileishmanial nih.govimrpress.com |
| Polar Face Angle | 115° nih.gov | 145° nih.gov | Not specified in results | 175° nih.gov | Not specified in results |
Evolutionary Divergence and Conservation within the Dermaseptin Family
The dermaseptin family showcases a remarkable evolutionary pattern characterized by a highly conserved N-terminal preprosequence and a hypervariable C-terminal region corresponding to the mature peptide. sci-hub.sekambonomad.comresearchgate.net This unique arrangement suggests a shared ancestry and a common mechanism for secretion, while allowing for rapid diversification of the active peptide. nih.gov The conserved preproregion is considered the hallmark of the dermaseptin superfamily. sci-hub.se
The evolution of the dermaseptin gene superfamily is marked by repeated gene duplications, followed by focal hypermutations in the sequence encoding the mature peptide. researchgate.netnih.gov This process is driven by positive or diversifying selection, leading to the vast array of dermaseptin peptides observed today. researchgate.netoup.com This hyperdivergence is thought to provide frogs with a robust, multi-drug defense system against a constantly evolving microbial environment, minimizing the development of resistance. nih.gov
Despite the high degree of divergence in the mature peptide sequences, there is significant amino acid sequence similarity within dermaseptins from the same frog species (e.g., 33–62% for this compound–B6) and even between those from different species (e.g., 81% between this compound and S1). nih.gov This indicates a relatively recent divergence from a common ancestral gene. iiitd.edu.in The genes encoding for prepro-dermaseptins B1, B2, B3, and B4 are strikingly similar, pointing to their formation through gene duplication. iiitd.edu.in
The evolutionary pressure to conserve the signal peptide and the acidic propiece is notable, given the extreme variability of the adjacent antimicrobial domain. kambonomad.com This conservation extends to the 5'- and 3'-untranslated regions of the corresponding mRNAs. sci-hub.sekambonomad.com This suggests these conserved elements play crucial roles, possibly in protecting the hypermutable DNA sequence from excessive mutagenesis. kambonomad.com
The impressive divergence within the dermaseptin family means that no single peptide sequence is found to be identical in different frog species; both orthologous and paralogous peptides display sequence variations and often different biological activities. imrpress.comkambonomad.com
Comparative Analysis with Other Classes of Amphibian AMPs
The skin of amphibians is a rich source of various families of antimicrobial peptides beyond the dermaseptins. These include, but are not limited to, magainins, defensins, temporins, and caerins. plos.orgimrpress.com While all serve a protective function, they differ in their structure, mechanism of action, and evolutionary origins.
Dermaseptins, including B1, are typically linear, cationic, α-helical peptides. semanticscholar.orgimrpress.com Their primary mode of action involves disrupting the microbial cell membrane. sci-hub.seresearchgate.net In contrast, magainins, first isolated from Xenopus laevis, are also α-helical and membrane-disrupting but belong to a different peptide family. plos.orgnih.gov While both dermaseptins and magainins are effective antimicrobial agents, their potency against specific pathogens can differ. plos.orgnih.gov For instance, the GI50 values for magainins against some human tumor cells are reported to be in the 10 to 100 µM range, highlighting a potential difference in cytotoxic potency compared to some dermaseptins. plos.org
Amphibian defensins, like those found in mammals, are characterized by a β-sheet structure stabilized by disulfide bridges. biorxiv.orgnih.gov This structural difference leads to a distinct mechanism of action compared to the α-helical dermaseptins.
Temporins are another family of small, linear peptides, often with a high content of hydrophobic residues. imrpress.comnih.gov They represent one of the simplest structures among amphibian AMPs. nih.gov
Caerins and aureins, found in Australian frogs, have no structural similarity to the South American hylid peptides like dermaseptins in their mature form. kambonomad.comresearchgate.net However, the signal and acidic propiece regions of their precursors show high similarity to those of dermaseptin precursors, suggesting a distant evolutionary relationship and the dissemination of a conserved "secretory cassette" exon. iiitd.edu.inresearchgate.net
This diversity in AMP families within a single organism or across different amphibian species underscores the evolutionary strategy of employing a multi-component defense system to combat a wide array of pathogens. imrpress.com
Table 2: Comparison of this compound with Other Amphibian AMP Classes
| Feature | This compound | Magainins | Amphibian Defensins | Temporins |
|---|---|---|---|---|
| Typical Structure | α-helical semanticscholar.org | α-helical plos.org | β-sheet with disulfide bonds biorxiv.org | Short, linear, often α-helical imrpress.comnih.gov |
| Source Example | Phyllomedusa bicolor frontiersin.org | Xenopus laevis nih.gov | Various ranid frogs | Various ranid frogs |
| Primary Mechanism | Membrane disruption sci-hub.se | Membrane disruption researchgate.net | Varies, can involve membrane permeabilization | Membrane disruption imrpress.com |
| Cysteine Residues | Absent iiitd.edu.in | Absent mdpi.com | Present, forming disulfide bridges biorxiv.org | Absent nih.gov |
Structural and Functional Similarities with Non-Antimicrobial Peptides (e.g., Adenoregulin)
Interestingly, the dermaseptin family shows evolutionary links to peptides with distinct, non-antimicrobial primary functions. The most prominent example is the relationship between dermaseptins and adenoregulin. kambonomad.comcapes.gov.br Adenoregulin, a 33-residue peptide also isolated from P. bicolor, was initially identified by its ability to enhance the binding of agonists to the A1 adenosine receptor. kambonomad.comresearchgate.net
Subsequent molecular cloning revealed that adenoregulin and Dermaseptin B share a common precursor structure, with highly similar signal peptides and acidic spacer sequences. capes.gov.brresearchgate.net In fact, the mRNAs for adenoregulin and Dermaseptin B exhibit significant nucleotide identity in their untranslated and prepro-regions. capes.gov.br Due to these similarities in their biosynthetic pathways and the fact that adenoregulin also possesses antimicrobial properties, it is now considered a member of the dermaseptin family and is often referred to as Dermaseptin B2. nih.govcapes.gov.brresearchgate.net
This dual functionality of Dermaseptin B2/adenoregulin suggests that a single peptide can evolve to interact with different molecular targets—the microbial membrane and a G-protein coupled receptor in vertebrates. It's been proposed that adenoregulin's effect on the adenosine receptor might be a consequence of its ability to alter the membrane structure, thereby influencing receptor conformation and signaling. researchgate.net
Furthermore, the precursors of dermaseptins, including Dermaseptin B and adenoregulin, show remarkable sequence identities with the precursors of opioid peptides like dermorphin (B549996) and deltorphins, which are also found in the skin of Phyllomedusa frogs. capes.gov.brresearchgate.net This suggests that these gene families, despite producing end-products with vastly different biological activities (antimicrobial versus neurotropic), likely evolved from a common ancestral gene that contained a homologous "export exon". capes.gov.brresearchgate.net This shared evolutionary origin highlights the concept of a conserved secretory cassette being utilized to produce a diverse array of bioactive peptides. iiitd.edu.in
Future Research Trajectories for Dermaseptin B1
Elucidating Unresolved Aspects of Mechanism of Action
While it is generally accepted that Dermaseptin (B158304) B1 exerts its antimicrobial effects primarily by disrupting the cell membranes of pathogens, the precise molecular details of this interaction remain to be fully elucidated. researchgate.net The prevailing models, such as the "barrel-stave" and "carpet" models, provide a foundational understanding, but several questions persist. nih.gov
Future research should focus on:
Detailed Membrane Interaction Studies: High-resolution structural techniques, such as solid-state NMR and cryo-electron microscopy, could provide atomic-level insights into how Dermaseptin B1 monomers and oligomers interact with and disrupt lipid bilayers of varying compositions, mimicking those of different microbial species.
Role of Intracellular Targets: While membrane disruption is a key feature, some studies suggest that dermaseptins may also have intracellular targets. imrpress.com Investigating whether this compound can translocate across the cell membrane and interact with intracellular components like DNA or enzymes is a critical area for future exploration.
Influence of the Hinge Region: The structure of some dermaseptins includes a "helix-hinge-helix" motif. nih.gov The flexibility imparted by the hinge region is thought to be crucial for its membrane-disrupting activity. Further investigation into the conformational dynamics of this compound's potential hinge region and its impact on membrane curvature strain is warranted. nih.gov
Exploration of Novel Biological Activities in Research Models
Beyond its well-documented antimicrobial properties, this compound and its analogs may possess other valuable biological activities. Preliminary studies on other dermaseptins have hinted at anticancer and antiviral properties. nih.govplos.org
Future research directions include:
Anticancer Activity: Systematic screening of this compound against a panel of cancer cell lines is needed. Mechanistic studies should investigate its mode of action against cancer cells, which may involve selective membrane disruption due to differences in membrane composition (e.g., higher concentration of negatively charged molecules on cancer cell surfaces). mdpi.com Research has shown that Dermaseptin B2 can inhibit the proliferation and colony formation of various human tumor cell types. plos.org
Antiviral Potential: Given the urgent need for new antiviral agents, evaluating the efficacy of this compound against a range of enveloped and non-enveloped viruses is a high priority.
Immunomodulatory Effects: Some antimicrobial peptides have been shown to modulate the host immune response. Investigating whether this compound can influence cytokine production, immune cell recruitment, or other immunological pathways could reveal new therapeutic applications.
Advanced Peptide Engineering for Enhanced Specificity and Potency
While native this compound is potent, peptide engineering offers the opportunity to create derivatives with improved therapeutic profiles. researchgate.net
Key areas for advancement include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the amino acid sequence of this compound and evaluating the impact on antimicrobial activity, target specificity, and cytotoxicity can provide a roadmap for designing more effective analogs. nih.gov Truncation and substitution are common methods used to reduce toxicity and enhance efficacy. mdpi.com
Fusion Peptides: Fusing this compound with other functional domains, such as chitin-binding domains (CBDs), has shown promise in enhancing its activity against specific pathogens like fungi. nih.govnih.gov Exploring other fusion partners to target different microbial surface structures could further broaden its applicability. For example, a fusion peptide of this compound with a CBD demonstrated enhanced antimicrobial activity against Alternaria alternata. nih.gov
Incorporation of Non-natural Amino Acids: Replacing certain amino acids with their D-enantiomers or other non-proteinogenic amino acids can increase proteolytic stability and potentially enhance biological activity. nih.gov
Development of Robust Production Systems for Research Scale
A significant bottleneck in the research and development of peptide-based therapeutics is the cost and efficiency of production. frontiersin.org Developing robust and scalable production systems for this compound is crucial for advancing its study.
Future research should explore:
Recombinant Expression in Microbial Systems: Optimizing the expression of this compound in bacterial hosts like E. coli or yeast species such as Pichia pastoris offers a cost-effective production platform. frontiersin.org Strategies to overcome potential toxicity to the host cells, such as expressing the peptide as an inactive fusion protein, need to be refined.
Plant-Based Production: The expression of this compound and its derivatives in transgenic plants, such as tobacco and potato, has been successfully demonstrated and has conferred disease resistance to these plants. researchgate.netnih.govcabidigitallibrary.org Hairy root cultures also present a promising platform for producing recombinant proteins like this compound. mdpi.comresearchgate.netscu.ac.ir Further optimization of expression levels and purification strategies in plant systems is warranted. frontiersin.orgmdpi.com
Cell-Free Protein Synthesis: Cell-free systems offer a rapid and flexible alternative for producing peptides without the complexities of maintaining live cells. Investigating the feasibility of cell-free synthesis for this compound could accelerate the production of variants for research purposes.
Integration of Computational and Experimental Approaches in Design
The synergy between computational modeling and experimental validation is a powerful paradigm for modern drug discovery. mdpi.commdpi.com Applying this integrated approach to this compound research can significantly accelerate the design of novel analogs.
Future efforts should focus on:
In Silico Screening and Molecular Dynamics: Computational tools can be used to predict the antimicrobial activity, toxicity, and structural properties of virtual this compound analogs. nih.gov Molecular dynamics simulations can provide insights into how these peptides interact with microbial membranes at a molecular level. soton.ac.uk
Machine Learning and AI-Driven Design: Machine learning algorithms can be trained on existing antimicrobial peptide data to identify patterns and design novel sequences with high predicted activity and low toxicity. mdpi.com These AI-generated peptides can then be synthesized and experimentally validated.
Iterative Design-Build-Test-Learn Cycles: A cyclical approach, where computational predictions guide experimental work, and the resulting data is fed back to refine the computational models, will be instrumental in the rapid optimization of this compound-based peptides.
Q & A
Q. What are the structural and biosynthetic characteristics of Dermaseptin B1, and how do they influence its antimicrobial activity?
this compound is a 31-residue cationic peptide isolated from Phyllomedusa bicolor skin secretions, with a conserved α-helical amphipathic structure critical for membrane interaction . Its biosynthesis involves proteolytic cleavage of a precursor protein, prepro-dermaseptin B1. Structural studies reveal that truncations (e.g., removal of the NH2-terminal tetrapeptide ALWK) may occur due to in vivo/in vitro proteolysis, affecting its stability and bioactivity . Methodologically, sequence alignment tools (e.g., Clustal Omega) and mass spectrometry are used to validate its native form and post-translational modifications.
Q. How is this compound expressed in transgenic plant systems, and what experimental models validate its antimicrobial efficacy?
this compound has been heterologously expressed in transgenic tobacco root cultures using Agrobacterium rhizogenes-mediated transformation. The methodology includes codon optimization for plant expression systems, promoter selection (e.g., 35S CaMV), and protein extraction from hairy roots. Antimicrobial activity is tested via agar diffusion assays against plant pathogens like Xanthomonas citri and Pectobacterium carotovorum, with MIC values determined through serial dilution . Molecular confirmation (PCR, Western blot) and cytotoxicity assays (e.g., MTT on plant cells) are critical for validating expression and safety .
Q. What methodologies are used to assess this compound’s toxicity in genetically modified organisms (GMOs)?
Toxicity studies involve acute exposure assays (e.g., feeding GM plant tissues to model organisms like Drosophila or zebrafish) and chronic toxicity evaluations (e.g., histopathological analysis of organs). Researchers also test enzymatic degradation in simulated gastric/intestinal fluids to predict human safety . For environmental risk, soil microbiome analyses and non-target organism assays (e.g., beneficial insects) are conducted .
Advanced Research Questions
Q. How can computational modeling optimize this compound derivatives for antiviral applications?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict interactions between this compound derivatives and viral targets like the SARS-CoV-2 spike protein (PDB ID: 6LZG). Electrostatic surface potential analysis guides residue substitutions to enhance binding affinity. In silico toxicity predictors (e.g., ToxinPred) screen for off-target effects . Experimental validation includes pseudovirus neutralization assays and plaque reduction tests .
Q. What experimental designs resolve contradictions in this compound’s antimicrobial vs. cytotoxic effects?
Conflicting data on cytotoxicity (e.g., cancer vs. healthy cells) are addressed through comparative lipid bilayer interaction studies. Fluorescence anisotropy and confocal microscopy track peptide localization, while surface plasmon resonance quantifies binding to mammalian vs. microbial membranes . For example, glycosaminoglycan (GAG) interactions on cancer cells (e.g., PC-3 prostate cells) explain selective cytotoxicity, validated via GAG knockout models .
Q. How do structural modifications (e.g., TAT fusion, residue substitutions) enhance this compound’s therapeutic index?
Fusion with cell-penetrating peptides (e.g., TAT) improves intracellular delivery, tested via flow cytometry and subcellular fractionation . Hydrophobicity and charge modulation (e.g., substituting lysine for arginine) are guided by helical wheel projections and circular dichroism (CD) spectroscopy. Advanced assays include time-kill kinetics against multidrug-resistant Pseudomonas aeruginosa and hemolysis thresholds in human erythrocytes .
Q. What in vitro/in vivo models best evaluate this compound’s biofilm-disruption potential?
Static biofilm models (e.g., microtiter plate assays with Staphylococcus epidermidis) quantify biomass reduction via crystal violet staining. Advanced flow-cell systems coupled with confocal microscopy assess real-time disruption . In vivo, murine wound infection models infected with Acinetobacter baumannii test topical formulations, with bacterial load measured via qPCR and histopathology .
Methodological Considerations for Data Interpretation
- Handling Proteolytic Degradation: Use protease inhibitors during extraction and storage; validate peptide integrity via MALDI-TOF .
- Addressing Resistance Emergence: Propagate pathogens under sub-MIC peptide pressure for 20+ generations; compare mutation rates via whole-genome sequencing .
- Statistical Design: For transgenic plant studies, employ randomized block designs with ≥3 biological replicates to account for positional effects in hairy root growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
